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molecular formula C15H17NO2 B8707068 9-Ethyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid

9-Ethyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid

Cat. No. B8707068
M. Wt: 243.30 g/mol
InChI Key: VJFOQHMJEZRHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713473B1

Procedure details

Then, 480 mg of the N-ethyl-1,2,3,4-tetrahydrocarbazole-6-carboxylic acid methyl ester was dissolved in 5 mL of methanol, added with 4 mL of 4 N aqueous sodium hydroxide, and stirred at room temperature for 2 hours. Subsequently, the reaction mixture was cooled and then neutralized with hydrochloric acid, and the deposited precipitates were collected to obtain 400 mg of N-ethyl-1,2,3,4-tetrahydrocarbazole-6-carboxylic acid. The obtained N-ethyl-1,2,3,4-tetrahydrocarbazole-6-carboxylic acid (73 mg), 6-(1-naphthalenesulfonyl)-aminopentylamine (100 mg) obtained in Example 36 and WSC (68 mg) were dissolved in 2 mL of DMF and the mixture was stirred at room temperature for 4 hours. The reaction mixture was added with water and extracted with ethyl acetate. Then, the organic layer was washed with water and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel chromatography (eluent: chloroform/ethyl acetate=95/5) to obtain 50 mg of Compound 1-45.
Name
N-ethyl-1,2,3,4-tetrahydrocarbazole-6-carboxylic acid methyl ester
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:15](=[CH:16][CH:17]=1)[N:14]([CH2:18][CH3:19])[C:13]1[CH2:12][CH2:11][CH2:10][CH2:9][C:8]2=1)=[O:4].[OH-].[Na+].Cl>CO>[CH2:18]([N:14]1[C:13]2[CH2:12][CH2:11][CH2:10][CH2:9][C:8]=2[C:7]2[C:15]1=[CH:16][CH:17]=[C:5]([C:3]([OH:4])=[O:2])[CH:6]=2)[CH3:19] |f:1.2|

Inputs

Step One
Name
N-ethyl-1,2,3,4-tetrahydrocarbazole-6-carboxylic acid methyl ester
Quantity
480 mg
Type
reactant
Smiles
COC(=O)C=1C=C2C=3CCCCC3N(C2=CC1)CC
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the deposited precipitates
CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N1C2=CC=C(C=C2C=2CCCCC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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